1-Methyl-4-phenylpiperazine

Description

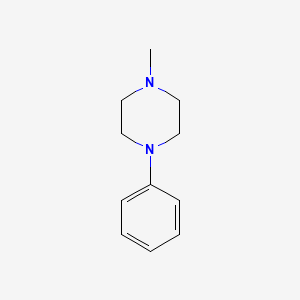

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDDXVGJRSTLED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184762 |

Source

|

| Record name | Piperazine, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3074-43-9 |

Source

|

| Record name | 1-Methyl-4-phenylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3074-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-4-phenylpiperazine synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-Methyl-4-phenylpiperazine

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for this compound (MPP), a significant scaffold in medicinal chemistry and neuroscience research. This document is intended for an audience of researchers, scientists, and professionals in drug development. It delves into two primary, field-proven synthetic strategies: the N-methylation of 1-phenylpiperazine via the Eschweiler-Clarke reaction and the palladium-catalyzed N-arylation of 1-methylpiperazine, commonly known as the Buchwald-Hartwig amination. The guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis. Safety considerations, purification techniques, and characterization methods are also thoroughly addressed to provide a self-validating framework for laboratory application.

Introduction: The Significance of this compound (MPP)

This compound, with CAS Number 3074-43-9, is a chemical compound featuring a piperazine ring substituted with a methyl group at one nitrogen and a phenyl group at the other.[1] Its molecular formula is C₁₁H₁₆N₂ and it has a molecular weight of 176.26 g/mol .[2] MPP is recognized for its psychoactive properties and has been a subject of study for its effects on the central nervous system.[1] Beyond its pharmacological interest, it serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including derivatives for the potential treatment of diabetes.[3][4]

Given its importance, the development of robust and efficient synthetic routes to access high-purity MPP is of considerable interest to the scientific community. This guide provides an in-depth exploration of the two most logical and widely applicable synthetic pathways.

Strategic Overview of Synthesis

The synthesis of this compound can be logically approached from two retrosynthetic disconnections of the target molecule: either by forming the N-methyl bond or the N-phenyl bond.

-

N-Methylation of 1-Phenylpiperazine: This strategy involves the methylation of the secondary amine of a 1-phenylpiperazine precursor. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[5][6] Its primary advantage is the prevention of over-methylation to form a quaternary ammonium salt, as the tertiary amine product cannot form another iminium ion intermediate.[5]

-

N-Arylation of 1-Methylpiperazine: This approach involves forming the N-phenyl bond by coupling 1-methylpiperazine with an aryl halide (e.g., chlorobenzene, bromobenzene). The Buchwald-Hartwig amination is the state-of-the-art method for this type of C-N bond formation.[7][8] This palladium-catalyzed cross-coupling reaction is valued for its broad substrate scope and functional group tolerance, though it requires careful optimization of the catalyst, ligand, and base.[2]

The following diagram illustrates these two primary synthetic pathways.

Caption: Overview of the two primary synthetic routes to this compound.

Method 1: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a one-pot reductive amination that methylates a secondary amine using an excess of formaldehyde and formic acid.[6] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid, releasing carbon dioxide in an irreversible step.[5]

Rationale and Mechanistic Insight

The choice of the Eschweiler-Clarke reaction is predicated on its efficiency and selectivity for producing the tertiary amine without the formation of the quaternary ammonium salt by-product, a common issue with alkyl halide methylating agents.[9] The reaction is typically performed at elevated temperatures (near boiling) and is driven to completion by the irreversible loss of CO₂.[5]

Caption: Experimental workflow for the Eschweiler-Clarke methylation of 1-phenylpiperazine.

Detailed Experimental Protocol

Materials:

-

1-Phenylpiperazine

-

Formaldehyde (37% solution in water)

-

Formic acid (88-98%)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenylpiperazine (1.0 eq).

-

Add formic acid (2.5 eq) to the flask. Stir the mixture, which may generate some heat.

-

Slowly add formaldehyde solution (2.2 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC or GC-MS until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly alkaline (pH > 10). This step should be performed in an ice bath as the neutralization is highly exothermic.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Data Summary

| Parameter | Value/Condition | Rationale |

| Stoichiometry | 1-Phenylpiperazine (1 eq), Formaldehyde (~2.2 eq), Formic Acid (~2.5 eq) | Excess reagents ensure complete methylation and drive the reaction forward.[9] |

| Temperature | 90-100°C (Reflux) | Provides the necessary activation energy for iminium ion formation and reduction.[5] |

| Reaction Time | 4-8 hours | Typically sufficient for complete conversion, but should be monitored empirically. |

| Workup | Alkaline (NaOH) | Neutralizes the formic acid and liberates the free amine for extraction. |

| Purification | Vacuum Distillation | Suitable for thermally stable liquids; removes non-volatile impurities. |

| Expected Yield | 75-90% | High yields are typical for this robust reaction.[10] |

Method 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[8] This method is exceptionally versatile and has become a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[2][7]

Rationale and Mechanistic Insight

This synthetic route is advantageous when 1-methylpiperazine is a more readily available or cost-effective starting material than 1-phenylpiperazine. The success of the reaction is highly dependent on the synergistic interplay between the palladium catalyst, a bulky electron-rich phosphine ligand, and a suitable base. The ligand facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle, while the base is required to deprotonate the amine, making it a more active nucleophile.

Sources

- 1. sds.edqm.eu [sds.edqm.eu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

physicochemical properties of 1-Methyl-4-phenylpiperazine

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-phenylpiperazine (MPP)

Introduction: Unveiling the Profile of a Core Scaffold

This compound (MPP), identified by CAS Number 3074-43-9, is a molecule of significant interest within medicinal chemistry and pharmacology.[1][2][3] Structurally, it comprises a piperazine ring—a six-membered heterocycle containing two nitrogen atoms at opposite positions—substituted with a methyl group on one nitrogen and a phenyl group on the other.[2] This arrangement imparts a unique combination of properties that make it a valuable scaffold in the design of centrally active agents. Its derivatives have been explored for various applications, including their potential psychoactive and neuroleptic effects.[2]

This guide provides a comprehensive analysis of the core physicochemical properties of MPP. Understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior. For the drug development professional, properties such as lipophilicity (logP), ionization constant (pKa), and aqueous solubility are the critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we delve into the reported values for MPP, provide field-proven experimental protocols for their determination, and explain the scientific rationale behind these critical assessments.

Molecular and Structural Data

A molecule's identity and structural attributes are the foundation upon which all other physicochemical properties are built. These intrinsic features govern its size, shape, and polarity.

| Property | Value | Source(s) |

| CAS Number | 3074-43-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₆N₂ | [1][2][3] |

| Molecular Weight | 176.26 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Topological Polar Surface Area (TPSA) | 6.5 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Formal Charge | 0 | |

| SMILES | CN1CCN(CC1)C2=CC=CC=C2 | [2] |

Lipophilicity (logP): The Gateway to Membrane Permeability

Expertise & Experience: The octanol-water partition coefficient (logP) is the quintessential measure of a compound's lipophilicity. It dictates how readily a molecule can pass through the lipid bilayers of cell membranes, a critical step for intestinal absorption and crossing the blood-brain barrier. For CNS drug candidates, a well-balanced logP is paramount. According to frameworks like Lipinski's Rule of Five, a logP value not greater than 5 is a key indicator of drug-likeness.[5][6]

Reported Values: Computational methods provide a rapid estimation of lipophilicity. For this compound, the computed logP (often denoted as XLogP3) is consistently reported in a narrow range, suggesting moderate lipophilicity suitable for a potential CNS agent.

| Parameter | Value | Source(s) |

| XLogP3 | 1.5 | [1] |

| LogP | 1.44130 | [1][4] |

Authoritative Grounding: Experimental Determination of logP

While computed values are useful for initial screening, experimental determination is the gold standard.[7] The shake-flask method is the definitive technique, directly measuring the partitioning of the analyte between n-octanol and water.[7][8]

Protocol 1: Shake-Flask Method for logP Determination

Causality Behind Experimental Choices: This method physically simulates the partitioning of a drug between a lipid-like (n-octanol) and an aqueous (water or buffer) environment. Pre-saturating each phase with the other is a critical, often overlooked, step that ensures the volumes and properties of the phases do not change during the experiment, thereby guaranteeing an accurate equilibrium measurement. Analysis via a concentration-dependent method like HPLC with UV detection ensures sensitivity and specificity.

Methodology:

-

Phase Preparation: Mix equal volumes of 1-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Stock Solution Preparation: Prepare a stock solution of this compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine 5 mL of the pre-saturated 1-octanol with 5 mL of the pre-saturated aqueous buffer containing the test compound.

-

Equilibration: Seal the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2 to 24 hours).

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Be meticulous to avoid cross-contamination.[7]

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as RP-HPLC with UV detection.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

-

P = [Concentration]octanol / [Concentration]aqueous

-

logP = log₁₀(P)

-

Workflow Visualization: Shake-Flask logP Determination

Caption: Workflow for experimental logP determination via the shake-flask method.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

Expertise & Experience: The pKa value defines the strength of an acid or base and dictates the extent of ionization at a given pH. For a basic compound like MPP, the pKa corresponds to the pH at which 50% of the molecules are in their protonated (charged) form and 50% are in their neutral (uncharged) form. Since MPP has two basic nitrogen atoms (the aliphatic tertiary amine and the aromatic tertiary amine), it will have two distinct pKa values. This property is critical, as the charged form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more likely to cross cell membranes.

Estimated Values & Rationale:

No experimental pKa values for this compound were found in the initial search. However, we can infer its properties from the parent piperazine molecule, which is a weak base with two pKa values of approximately 5.35 and 9.73.

-

pKa1 (less basic N): The nitrogen attached to the phenyl group is expected to be significantly less basic due to the electron-withdrawing nature of the aromatic ring, which delocalizes the nitrogen's lone pair of electrons.

-

pKa2 (more basic N): The nitrogen attached to the electron-donating methyl group will be the more basic center. Its pKa is expected to be similar to, or slightly lower than, that of piperazine itself. Studies have shown that N-alkylation of piperazines can slightly decrease the pKa compared to the parent structure.[9]

Authoritative Grounding: Experimental Determination of pKa

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[10][11]

Protocol 2: pKa Determination by Potentiometric Titration

Causality Behind Experimental Choices: This protocol relies on monitoring the change in pH of a solution of the analyte as a strong acid is added. The points of maximum buffer capacity (where the pH changes least upon addition of titrant) correspond to the pKa values. Using degassed water and an inert atmosphere (nitrogen) prevents dissolved CO₂, an acidic gas, from interfering with the titration of a basic compound.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in degassed, deionized water to a known concentration (e.g., 0.01 M).

-

System Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Introduce a calibrated pH electrode and a magnetic stirrer. Blanket the solution with nitrogen gas.

-

Titration: Using a calibrated auto-burette, perform a titration by adding small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the titration curve. The pH at the half-equivalence point (where half of the base has been neutralized) is equal to the pKa. For a diprotic base, two distinct buffer regions and equivalence points will be observed.

-

Refinement: The pKa values can be more accurately determined by analyzing the first or second derivative of the titration curve.

Workflow Visualization: Potentiometric pKa Determination

Caption: Workflow for experimental pKa determination via potentiometric titration.

Aqueous Solubility: A Prerequisite for Bioavailability

Expertise & Experience: A compound must first dissolve to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low and variable bioavailability.[12] It's important to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value, crucial for formulation development, while kinetic solubility is a higher-throughput measure used in early discovery to quickly flag problematic compounds.[12][13][14] MPP is described as having limited solubility in water but being soluble in organic solvents.[2]

Authoritative Grounding: Experimental Determination of Thermodynamic Solubility

The shake-flask method is the definitive approach for measuring thermodynamic equilibrium solubility.[15][16]

Protocol 3: Equilibrium Solubility Determination (Shake-Flask Method)

Causality Behind Experimental Choices: This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. Incubating for an extended period (24-48 hours) allows time for the dissolution process to complete.[15][16] Using an excess of the solid compound is essential to guarantee that the final concentration measured is indeed the saturation solubility. Filtration is critical to remove any undissolved particulates before analysis, which would otherwise lead to an overestimation of solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials.

-

Buffer Addition: To each vial, add a precise volume of a relevant aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 to mimic the gastrointestinal tract).[16]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 37°C for biopharmaceutical relevance). Agitate for 24 to 48 hours.[15][16]

-

Phase Separation: Allow the vials to stand, or centrifuge them, to let the excess solid settle.

-

Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification: Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

-

Reporting: The solubility is reported in units such as µg/mL or mM.

Workflow Visualization: Equilibrium Solubility Assay

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 3074-43-9: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. uregina.ca [uregina.ca]

- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. who.int [who.int]

An In-depth Technical Guide to the Dopaminergic Mechanism of Action of 1-Methyl-4-phenylpyridinium (MPP+)

Abstract

1-Methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), serves as a potent and selective dopaminergic neurotoxin.[1][2][3] Its ability to recapitulate the key pathological features of Parkinson's disease (PD), namely the destruction of dopaminergic neurons in the substantia nigra, has established it as an indispensable tool in neuroscience research.[1][4][5] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning MPP+'s selective toxicity. We will follow the journey of its parent compound, MPTP, across the blood-brain barrier, its metabolic activation, and the subsequent multi-faceted assault MPP+ wages upon dopaminergic neurons. This involves high-affinity uptake via the dopamine transporter (DAT), disruption of vesicular dopamine storage through interaction with the vesicular monoamine transporter 2 (VMAT2), and the critical inhibition of mitochondrial complex I, which culminates in energetic collapse, oxidative stress, and apoptotic cell death.[6][7][8] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this classic experimental model of parkinsonism.

Bioactivation: The Conversion of MPTP to MPP+

The journey to neurotoxicity begins with the systemic administration of the lipophilic pro-toxin, MPTP.[9] By itself, MPTP is not toxic and readily crosses the blood-brain barrier.[9][10] The critical bioactivation step occurs within the brain, primarily in non-dopaminergic cells like astrocytes.[4][11]

-

Oxidation by Monoamine Oxidase-B (MAO-B): Astrocytic MAO-B catalyzes the oxidation of MPTP to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[4][12][13]

-

Spontaneous Oxidation: MPDP+ is then further oxidized, often non-enzymatically, to the stable and toxic cation, MPP+.[4][6][13]

-

Extracellular Release: This newly formed MPP+ is released into the extracellular space.[4] From here, it becomes a "molecular Trojan Horse," poised for uptake by the very neurons it will destroy.[13]

The central role of MAO-B in this process is a key vulnerability.[12] Pre-treatment with MAO-B inhibitors, such as selegiline, can effectively prevent MPTP's conversion to MPP+ and thus block its neurotoxic effects, a finding with significant therapeutic relevance.[11][12][14]

Selective Uptake into Dopaminergic Neurons: The Role of the Dopamine Transporter (DAT)

The remarkable specificity of MPP+ for dopaminergic neurons is primarily due to its structural similarity to dopamine. This allows it to be recognized and actively transported from the extracellular space into the neuron by the high-affinity dopamine transporter (DAT).[4][7][15][16] This transport mechanism concentrates the toxin within the target cells, initiating the cascade of cytotoxic events.[17][18]

Non-neuronal cells or neurons lacking DAT are largely insensitive to MPP+ toxicity, highlighting the transporter's critical role as the gateway for the toxin.[16] Consequently, compounds that block DAT, such as cocaine or the selective inhibitor GBR-12909, can prevent MPP+ uptake and protect dopaminergic neurons from its effects.[16][19]

Data Presentation: Comparative Binding Affinity at the Dopamine Transporter

The efficacy of MPP+ as a DAT substrate is quantifiable through competitive radioligand binding assays. The inhibitory constant (Kᵢ) is an inverse measure of binding affinity; a lower Kᵢ value signifies a higher affinity for the transporter.

| Compound | Inhibitory Constant (Kᵢ) at DAT | Selectivity Profile |

| MPP+ | Variable, reported in the low µM range | High affinity for DAT |

| Dopamine | ~1-2 µM | Endogenous substrate |

| GBR-12909 | ~1-5 nM[20][21] | Highly selective for DAT over other monoamine transporters |

| Cocaine | ~250-500 nM[21] | Non-selective; also inhibits serotonin and norepinephrine transporters |

Note: Kᵢ values can vary based on experimental conditions (e.g., tissue preparation, radioligand used).

Disruption of Dopamine Homeostasis: The Vesicular Monoamine Transporter 2 (VMAT2)

Once inside the neuron, MPP+ continues to mimic dopamine by acting as a substrate for the vesicular monoamine transporter 2 (VMAT2).[6][22] VMAT2 is responsible for packaging cytosolic dopamine into synaptic vesicles, a crucial process for both neurotransmission and neuroprotection, as it sequesters dopamine away from oxidative breakdown in the cytoplasm.[23][24]

MPP+ competes with dopamine for uptake into these vesicles.[6] This has two deleterious consequences:

-

Vesicular Sequestration of MPP+: Some MPP+ is transported into vesicles, which can offer a degree of temporary protection by sequestering the toxin away from its primary target in the mitochondria.[23][25][26] Indeed, overexpression of VMAT2 has been shown to be neuroprotective against MPP+ toxicity.[8][23][24]

-

Increased Cytosolic Dopamine: The competition inhibits the proper storage of dopamine, leading to an accumulation of dopamine in the cytosol.[6][8] This elevated cytosolic dopamine is prone to auto-oxidation, generating reactive oxygen species (ROS) and contributing to a state of severe oxidative stress that exacerbates the toxicity initiated by MPP+.[6]

The Core Mechanism of Toxicity: Inhibition of Mitochondrial Complex I

The defining event in MPP+-induced cell death is its potent and specific inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[4][27][28][29] After entering the cytoplasm, the cationic MPP+ accumulates in the mitochondria, driven by the large mitochondrial membrane potential.

Inside the mitochondria, MPP+ binds to Complex I, physically obstructing the transfer of electrons from NADH to ubiquinone.[4][27] This blockade has catastrophic consequences for the neuron:

-

ATP Depletion: Inhibition of the electron transport chain halts oxidative phosphorylation, leading to a drastic depletion of cellular ATP.[4] This energy crisis cripples essential cellular functions, including ion pumping, neurotransmission, and maintenance of cellular integrity.

-

Reactive Oxygen Species (ROS) Production: The stalled electron transport chain leads to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals and other ROS.[4][30] This surge in ROS overwhelms the cell's antioxidant defenses, causing widespread damage to lipids, proteins, and nucleic acids.

While Complex I inhibition is widely recognized as the primary mechanism, some studies suggest that neuronal death can occur independently of this event, pointing to the multifactorial nature of MPP+ toxicity.[4][31]

Experimental Protocols for Mechanistic Validation

To dissect the mechanism of MPP+, specific in-vitro assays are essential. The neuroblastoma SH-SY5Y cell line, which can be differentiated to exhibit a more mature dopaminergic phenotype, is a widely used and validated model for these studies.[4]

Protocol 1: Dopamine Transporter (DAT) Binding Assay

This protocol determines a compound's affinity for DAT by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., MPP+) for the human dopamine transporter (hDAT).

Materials:

-

HEK293 cells stably expressing hDAT.

-

Radioligand: [³H]WIN 35,428 (a cocaine analog).

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.

-

Non-specific binding control: 10 µM GBR-12909.

-

Test compounds (MPP+, Dopamine, etc.) at various concentrations.

-

96-well plates, scintillation vials, liquid scintillation fluid, filter mats, cell harvester, scintillation counter.

Methodology:

-

Cell Preparation: Culture hDAT-expressing HEK293 cells to ~80-90% confluency. Prepare cell membrane homogenates via standard centrifugation techniques.

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (near its Kₑ), and 50 µL of the test compound at varying concentrations (typically a 10-point serial dilution).

-

Control Wells: Prepare wells for total binding (no competitor) and non-specific binding (with 10 µM GBR-12909).

-

Incubation: Add 50 µL of the cell membrane preparation to each well. Incubate the plate for 60-90 minutes at 4°C to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: High-Resolution Respirometry for Mitochondrial Function

This protocol measures the oxygen consumption rate (OCR) in live cells to assess mitochondrial health and pinpoint defects in the electron transport chain.[4][32]

Objective: To measure the effect of MPP+ on different states of mitochondrial respiration.

Materials:

-

Differentiated SH-SY5Y cells.[4]

-

Seahorse XFe96 or similar microplate-based respirometer.

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

-

MPP+ solution.

-

Mitochondrial inhibitors: Oligomycin (Complex V inhibitor), FCCP (protonophore/uncoupling agent), Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor).

Methodology:

-

Cell Plating: Plate differentiated SH-SY5Y cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentration of MPP+ (e.g., 1-3 mM) for a specified duration (e.g., 24 hours).[4]

-

Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO₂ incubator.

-

Instrument Setup: Load the hydrated sensor cartridge with the mitochondrial inhibitors for sequential injection: Port A - Oligomycin, Port B - FCCP, Port C - Rotenone/Antimycin A. Calibrate the instrument.

-

Measurement: Place the cell culture plate into the Seahorse analyzer. The instrument will perform cycles of mixing, waiting, and measuring to determine baseline OCR. It will then sequentially inject the inhibitors and measure the corresponding changes in OCR.

-

Data Analysis:

-

Basal Respiration: The initial OCR before injections minus the non-mitochondrial OCR (post-Rotenone/Antimycin A).

-

ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.

-

Maximal Respiration: The peak OCR after FCCP injection.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

Proton Leak: The remaining OCR after Oligomycin injection. A significant decrease in Basal Respiration and Maximal Respiration following MPP+ treatment is indicative of Complex I inhibition.[4]

-

Conclusion

1-Methyl-4-phenylpyridinium (MPP+) remains a cornerstone of Parkinson's disease research due to its highly specific and reproducible mechanism of dopaminergic neurotoxicity. Its actions are a cascade of events, beginning with MAO-B-dependent bioactivation and culminating in mitochondrial failure. The selectivity of this process is dictated by the dopamine transporter, which actively concentrates the toxin within the target neuron. Once inside, MPP+ disrupts dopamine storage via VMAT2 and, most critically, inhibits mitochondrial Complex I, leading to an energetic and oxidative crisis that triggers cell death. A thorough understanding of this multi-step mechanism not only provides insight into the pathology of parkinsonism but also continues to offer a robust and validated platform for the screening and development of novel neuroprotective therapies.

References

- Di Giovanni, S., et al. (2021). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. MDPI.

- Le, V., & Wimalasena, K. (n.d.). Dopaminergic toxicity of 1-methyl-4-phenylpyridinium (MPP+): Model for Parkinson's disease. SOAR.

- Teismann, P., et al. (2005). Dopaminergic neurotoxicity by 6-OHDA and MPP+: differential requirement for neuronal cyclooxygenase activity. PubMed.

- Krueger, M. J., et al. (n.d.). Inhibition of complex I by hydrophobic analogues of N-methyl-4-phenylpyridinium (MPP+) and the use of an ion-selective electrode to measure their accumulation by mitochondria and electron-transport particles. PMC - NIH.

- Choi, W. S., et al. (2002). Dopaminergic cell death induced by MPP(+), oxidant and specific neurotoxicants shares the common molecular mechanism. PubMed.

- Storch, A., et al. (2007). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. PubMed Central.

- Shen, R. S., et al. (1985).

- Choi, W. S., et al. (2008).

- Choi, W. S., et al. (2008).

- Mosharov, E. V., et al. (2015). Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure. PMC - NIH.

- Mytilineou, C., et al. (1985). 1-Methyl-4-phenylpyridine (MPP+) is toxic to mesencephalic dopamine neurons in culture. PubMed.

- Yadava, N., & Nicholls, D. G. (2019). Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies. PubMed Central.

- Kumar, M. J., et al. (2005).

- Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Eurofins.

- Meredith, G. E., & Rademacher, D. J. (2011).

- Kitayama, S., et al. (1998).

- Dagda, R. K., et al. (2020). Chronic treatment with the complex I inhibitor MPP+ depletes endogenous PTEN-induced kinase 1 (PINK1)

- Singer, T. P., et al. (1986). The role of MAO in MPTP toxicity--a review. PubMed.

- Neurofit. (n.d.). In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons.

- Choi, D. Y., et al. (2015). Zingerone activates VMAT2 during MPP(+)

- Le, W. D., et al. (2014).

- Lohr, K. M., et al. (2014).

- Rogers, G. W., et al. (2012). Investigation of Mitochondrial Dysfunction by Sequential Microplate-Based Respiration Measurements from Intact and Permeabilized Neurons. NIH.

- NeuroProof. (n.d.). Parkinson's Disease MPP+ in vitro Model. NeuroProof.

- Miller, J. R., et al. (2012). MAO−B catalyzes the oxidation of MPTP to MPP⁺, which induces symptoms...

- Wikipedia. (n.d.). MPTP. Wikipedia.

- Lohr, K. M., et al. (2015). Increased Vesicular Monoamine Transporter 2 (VMAT2; Slc18a2) Protects against Methamphetamine Toxicity. PMC.

- Kitayama, S., et al. (1993). Dopamine transporter mutants selectively enhance MPP+ transport. PubMed.

- Sitte, H. H., & Freissmuth, M. (2016).

- Costa, L. G., et al. (2014). In vitro models for neurotoxicology research. SciSpace.

- Lohr, K. M., & Miller, G. W. (2014). VMAT2 and Parkinson's disease: harnessing the dopamine vesicle. PMC - PubMed Central.

- Wills, L. P., & Beeson, C. C. (2016).

- Johns Hopkins University. (1993). Dopamine transporter mutants selectively enhance MPP+ transport. Johns Hopkins University.

- Staal, R. G., & Sonsalla, P. K. (2000). Inhibition of Brain Vesicular Monoamine Transporter (VMAT2) Enhances 1-Methyl-4-phenylpyridinium Neurotoxicity In Vivo in Rat Striata.

- Langston, J. W. (2017). The MPTP Story. PMC - NIH.

- Fabbri, A., et al. (2020). Seahorse-based mitochondrial respiration assay on primary cortical...

- BenchChem. (2025). Comparative Analysis of a Novel Compound in Dopamine Transporter Binding Assays. Benchchem.

- Brown, N., et al. (2019). Neuronal mitochondrial respiration measurements in mouse brains treated...

- Gmeinwieser, K. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.

- ResearchGate. (2025).

- Sigma-Aldrich. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (M0896)

- Nicklas, W. J., et al. (1987). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). PubMed.

- Kirillova, M. A., et al. (2007). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. PMC - PubMed Central.

- Mosharov, E. V., et al. (2015). Changes in neuronal dopamine homeostasis following 1-methyl-4-phenylpyridinium (MPP+) exposure. PubMed.

- Shulgin, A. T. (1988). 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity. Journal of Forensic Sciences 1972-2005.

- Uddin, M. S., et al. (2020). The Molecular Architecture of Neurodegeneration: An Integrative Overview of Convergent Mechanisms. MDPI.

Sources

- 1. DSpace [soar.wichita.edu]

- 2. 1-Methyl-4-phenylpyridine (MPP+) is toxic to mesencephalic dopamine neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neuroproof.com [neuroproof.com]

- 4. mdpi.com [mdpi.com]

- 5. In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 6. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Changes in neuronal dopamine homeostasis following 1-methyl-4-phenylpyridinium (MPP+) exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MPTP - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of MAO in MPTP toxicity--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of 1-methyl-4-phenylpyridinium-induced dopamine release from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serotonergic conversion of MPTP and dopaminergic accumulation of MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MPP+ toxicity and plasma membrane dopamine transporter: study using cell lines expressing the wild-type and mutant rat dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dopamine transporter mutants selectively enhance MPP+ transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 19. researchgate.net [researchgate.net]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Zingerone activates VMAT2 during MPP(+) -induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Increased Vesicular Monoamine Transporter 2 (VMAT2; Slc18a2) Protects against Methamphetamine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. VMAT2 and Parkinson’s disease: harnessing the dopamine vesicle - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Inhibition of complex I by hydrophobic analogues of N-methyl-4-phenylpyridinium (MPP+) and the use of an ion-selective electrode to measure their accumulation by mitochondria and electron-transport particles - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pnas.org [pnas.org]

- 29. mdpi.com [mdpi.com]

- 30. Dopaminergic cell death induced by MPP(+), oxidant and specific neurotoxicants shares the common molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Mitochondrial complex I inhibition is not required for dopaminergic neuron death induced by rotenone, MPP+, or paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of 1-Methyl-4-phenylpiperazine (MPP)

Abstract

This technical guide provides an in-depth examination of the pharmacological profile of 1-Methyl-4-phenylpiperazine (MPP), a psychoactive compound belonging to the phenylpiperazine class. Phenylpiperazines are structurally characterized by a piperazine ring linked to a phenyl group, and many derivatives are recognized for their significant interactions with central nervous system targets.[1][2][3] This document synthesizes the current understanding of MPP, covering its chemical properties, synthesis, mechanism of action, receptor binding characteristics, and key experimental methodologies for its evaluation. While MPP itself is less extensively studied than other analogues like m-chlorophenylpiperazine (mCPP) or 1-phenylpiperazine (PP), this guide contextualizes its potential pharmacological activities based on the established profile of its chemical class. We present detailed protocols for in vitro receptor binding assays and in vivo microdialysis to provide researchers with a practical framework for further investigation. The available data suggests that MPP, like its congeners, likely interacts with monoaminergic systems, and it has also been noted for having lower cytotoxicity than its parent compound in certain models, indicating potential for further study.[1][4]

Introduction

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents, including antidepressants like Trazodone and numerous research chemicals.[3][5] These compounds are known for their complex pharmacology, often exhibiting affinity for multiple serotonin (5-HT), dopamine (D2), and adrenergic receptors.[6][7][8] this compound (MPP), also known as N-Methyl-N'-phenylpiperazine, is a derivative within this class.[1] It is characterized by a piperazine core with a methyl group substitution on one nitrogen atom and a phenyl group on the other.[1]

Understanding the pharmacological profile of specific derivatives like MPP is crucial for drug development and neuroscience research. Their ability to modulate neurotransmitter systems makes them valuable tools for probing neural circuits and potential templates for novel therapeutics.[1][9] This guide offers a detailed analysis of MPP, providing a foundational resource for researchers in pharmacology and drug discovery.

Chemical Properties and Synthesis

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: N-Methyl-N'-phenylpiperazine, MPP[1]

-

CAS Number: 3074-43-9[10]

-

Molecular Formula: C₁₁H₁₆N₂[11]

-

Appearance: Typically a colorless to pale yellow liquid or solid, depending on purity.[1]

Synthesis Overview

A common synthetic route to this compound involves the nucleophilic substitution reaction between 1-methylpiperazine and an activated phenyl donor, such as chlorobenzene.[13] Alternative, multi-step syntheses have also been developed, particularly when MPP is created as an intermediate for more complex molecules like the antidepressant Mirtazapine.[14][15]

Caption: General synthesis scheme for this compound.

Pharmacological Profile

The pharmacological actions of phenylpiperazines are primarily dictated by their interactions with monoamine neurotransmitter systems.

Mechanism of Action

Based on its structural similarity to other phenylpiperazines, MPP is presumed to act on the central nervous system.[1] The parent compound, 1-phenylpiperazine (PP), is a monoamine releasing agent with a preference for norepinephrine over serotonin and dopamine.[2] Many derivatives, however, act as ligands for a variety of G-protein coupled receptors and transporters.[9][16] Key potential targets for MPP include:

-

Serotonin Receptors (5-HT): Phenylpiperazines frequently show high affinity for 5-HT₁A and 5-HT₂A receptors, acting as agonists, partial agonists, or antagonists.[6][7][17]

-

Dopamine Receptors (D₂): Affinity for D₂ receptors is another common feature, contributing to the antipsychotic or psychostimulant profiles of some analogues.[7][18]

-

Sigma (σ) Receptors: The phenylpiperazine moiety is a known pharmacophore for sigma receptors, which are implicated in a range of neurological functions. Several derivatives bind to these receptors with high affinity (Ki = 1-10 nM).[9]

-

Monoamine Transporters: Some derivatives can inhibit the reuptake of serotonin, dopamine, and norepinephrine, though often with lower potency than their receptor binding activities.[16]

Caption: Conceptual signaling pathway for this compound (MPP).

Receptor Binding Affinity

Quantitative binding data for this compound is not extensively documented in peer-reviewed literature. However, data from its parent compound and other well-studied analogues provide a strong basis for predicting its likely receptor interaction profile.

| Compound | Target | Affinity (Ki or IC₅₀, nM) | Source |

| 1-Phenylpiperazine (PP) | NET (release EC₅₀) | 186 | [2] |

| SERT (release EC₅₀) | 880 | [2] | |

| DAT (release EC₅₀) | 2,530 | [2] | |

| mCPP | 5-HT₁A | ~100-200 | [19] (inferred) |

| 5-HT₂C | ~1-10 | [19] (inferred) | |

| TFMPP | 5-HT₁A | ~100-200 | [2] (inferred) |

| 5-HT₂C | ~50-100 | [2] (inferred) | |

| Various Phenylpiperazines | Sigma (σ) Receptors | 1 - 10 | [9] |

This table summarizes data for related compounds to provide context for the potential profile of MPP. Specific experimental determination of MPP's binding affinities is required for confirmation.

Pharmacokinetics and Toxicology

Metabolism and Excretion

The metabolism of phenylpiperazines is primarily hepatic, often involving the cytochrome P450 (CYP) enzyme system. For instance, the related compound 1-(4-methoxyphenyl)piperazine undergoes O-demethylation catalyzed mainly by the polymorphic enzyme CYP2D6.[20] It is plausible that MPP is also a substrate for CYP enzymes. Pharmacokinetic profiles within this class can be highly variable between individuals, with some compounds showing wide ranges in bioavailability and clearance.[19]

Toxicological Profile

Safety precautions are necessary when handling MPP, as it may present health risks upon ingestion or inhalation.[1] The parent compound, 1-phenylpiperazine, has a reported oral LD₅₀ of 210 mg/kg in rats.[2] Notably, in an in vitro study using a Caco-2 model of the intestinal epithelium, this compound was found to have lower toxicity than 1-phenylpiperazine, suggesting that the N-methylation may mitigate certain cytotoxic effects.[4]

Experimental Methodologies

To rigorously define the pharmacological profile of MPP, standardized in vitro and in vivo assays are essential.

Protocol: In Vitro Radioligand Binding Assay

This protocol determines the affinity of MPP for a specific receptor target (e.g., human 5-HT₁A receptor).

Objective: To calculate the inhibition constant (Ki) of MPP by measuring its ability to displace a known high-affinity radioligand from the target receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., h5-HT₁A)

-

Radioligand (e.g., [³H]8-OH-DPAT)

-

Test compound: this compound (MPP)

-

Non-specific binding agent (e.g., 10 µM Serotonin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

-

96-well plates, scintillation vials, liquid scintillation cocktail

-

Filtration apparatus (cell harvester) and glass fiber filters

Workflow Diagram:

Caption: Workflow for an in vitro radioligand binding assay.

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of MPP in the assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.

-

Assay Setup: In a 96-well plate, set up triplicate wells for three conditions:

-

Total Binding: Add receptor membranes, radioligand, and assay buffer. This measures all binding.

-

Non-Specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., Serotonin). This determines the amount of radioligand that binds to non-receptor components.

-

Test Compound: Add receptor membranes, radioligand, and a specific concentration of MPP.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium. The choice of time and temperature is critical and must be optimized for each receptor-ligand pair to ensure equilibrium is reached without significant degradation.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This step is crucial for separating the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through). Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.

-

Quantification: Place the filters into scintillation vials, add a liquid scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of MPP.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of MPP that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. This conversion provides a true measure of affinity that is independent of the assay conditions.

-

Protocol: In Vivo Microdialysis in Rodents

This protocol measures the effect of MPP administration on extracellular neurotransmitter levels in a specific brain region (e.g., prefrontal cortex).

Objective: To determine if MPP alters the release of dopamine, serotonin, and/or norepinephrine in the brain of a living animal.

Step-by-Step Methodology:

-

Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Allow the animal to recover for several days. This recovery period is essential for the blood-brain barrier to reform and for inflammation to subside, ensuring physiological measurements.

-

Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

-

Perfusion & Baseline: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes). Collect at least 3-4 baseline samples to establish a stable neurotransmitter level before drug administration.

-

Drug Administration: Administer MPP via a chosen route (e.g., intraperitoneal injection, i.p.).

-

Post-Dose Collection: Continue collecting dialysate samples for several hours after administration to monitor the time course of any changes in neurotransmitter levels.

-

Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a highly sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Data Analysis: Express the neurotransmitter concentrations in each post-dose sample as a percentage of the average baseline concentration. This normalization accounts for variations in probe recovery between animals, allowing for robust statistical comparison.

Conclusion and Future Directions

This compound (MPP) is a member of a pharmacologically rich class of compounds. While its specific profile is not yet fully elucidated, the established pharmacology of its analogues suggests it is a promising candidate for further investigation as a modulator of monoaminergic systems. Its potential for lower toxicity compared to its parent compound, 1-phenylpiperazine, further enhances its interest.[4]

Future research should prioritize a comprehensive characterization of its receptor binding affinities across a wide panel of CNS targets. Functional assays are needed to determine whether it acts as an agonist, antagonist, or allosteric modulator at these sites. Furthermore, detailed in vivo studies will be essential to understand its effects on neurotransmitter dynamics, animal behavior, and its full pharmacokinetic and safety profile. Such work will clarify the position of MPP within the complex landscape of phenylpiperazine pharmacology and determine its potential as a research tool or therapeutic lead.

References

-

para-Methylphenylpiperazine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Staack, R. F., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-92. [Link]

-

Iskra-Jopa, J., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(2), 205-11. [Link]

-

Vaishnav, P. U., et al. (1998). Evaluation of phenylpiperazines as targeting agents for neuroblastoma. Nuclear Medicine and Biology, 25(6), 545-51. [Link]

-

Severinsen, K., et al. (2014). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience, 5(9), 797-807. [Link]

-

Cheetham, S. C., et al. (2007). Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors. Journal of Medicinal Chemistry, 50(7), 1638-51. [Link]

-

Phenylpiperazine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Kumar, A., et al. (2020). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Journal of the Indian Chemical Society, 97(10), 1675-1683. [Link]

-

Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4355-62. [Link]

-

Cacciari, B., et al. (2000). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 43(15), 2882-9. [Link]

-

Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (2019). Pharmaceutical Research. [Link]

-

This compound - 3074-43-9, C11H16N2, density, melting point, boiling point, structural formula, synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

-

Reddy, G. S., et al. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, an Indian Journal, 10(7), 453-457. [Link]

-

Piperazine, 1-methyl-4-phenyl- | C11H16N2 | CID 200991 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Rao, D. V. N. S., et al. (2007). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2007(14), 135-147. [Link]

- WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents. (n.d.).

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]

-

Pontén, H., et al. (2013). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 56(21), 8824-36. [Link]

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2022). International Journal of Molecular Sciences, 23(22), 14358. [Link]

-

List of Phenylpiperazine antidepressants - Drugs.com. (n.d.). Retrieved January 11, 2026, from [Link]

-

Zhao, X., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 6(16), 6464-6472. [Link]

-

1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-95. [Link]

-

Costa, E. A., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1-Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link]

-

Piperazine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

4-phenylpiperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

-

Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(24), 17041. [Link]

Sources

- 1. CAS 3074-43-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. drugs.com [drugs.com]

- 6. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Piperazine, 1-methyl-4-phenyl- | C11H16N2 | CID 200991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 16. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

Preamble: A Note on Chemical Nomenclature and Focus

An In-Depth Technical Guide on the Neurotoxic Effects of 1-Methyl-4-phenylpyridinium (MPP+)

This guide delves into the profound neurotoxic effects of 1-methyl-4-phenylpyridinium, universally known in the scientific community as MPP+. It is crucial to distinguish this potent neurotoxin from its precursor, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), and the related but distinct compound, 1-methyl-4-phenylpiperazine. While MPTP is the compound often administered in experimental models, it is a pro-toxin that is metabolically converted in the brain to the active toxic agent, MPP+.[1][2][3][4] The vast body of research into this specific pathway of neurodegeneration, which meticulously models the cellular demise seen in Parkinson's disease, centers on the actions of MPP+. Therefore, this guide will focus predominantly on the mechanisms and experimental investigation of MPP+, the ultimate executor of dopaminergic neuronal death.

Part 1: The Genesis of a Neurotoxin: Metabolic Activation of MPTP

The journey from a systemically administered pro-toxin to a targeted neuronal killer is a critical first step in understanding its mechanism. MPTP, being a lipophilic compound, readily crosses the blood-brain barrier.[1][3][5] However, MPTP itself is not the direct cause of neurotoxicity.[1][3] The toxic cascade is initiated by its metabolic transformation within the brain.

This bioactivation is a two-step process primarily catalyzed by the enzyme monoamine oxidase B (MAO-B), which is abundant in glial cells, particularly astrocytes.[1][2][3]

-

Oxidation to MPDP+ : MAO-B oxidizes MPTP to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[2][5]

-

Conversion to MPP+ : MPDP+ is then further oxidized, either non-enzymatically or through the continued action of MAO, to form the stable and toxic cation, MPP+.[5]

This metabolic conversion is a self-validating system for experimental design. The administration of MAO-B inhibitors, such as selegiline (deprenyl), effectively prevents the conversion of MPTP to MPP+, thereby protecting against its neurotoxic effects.[1][3] This pharmacological intervention provides a crucial control for in vivo studies, confirming that the observed toxicity is indeed dependent on MPP+ formation.

Caption: Metabolic conversion of MPTP to the active neurotoxin MPP+ within glial cells.

Part 2: The Trojan Horse Strategy: Selective Targeting of Dopaminergic Neurons

A hallmark of MPP+ neurotoxicity is its remarkable specificity for dopamine-producing neurons, particularly those in the substantia nigra pars compacta (SNc), mirroring the pathology of Parkinson's disease.[1] This selectivity is not accidental but is a direct consequence of the neuron's own machinery.

Once formed and released from glial cells into the extracellular space, MPP+ is recognized and actively transported into dopaminergic neurons by the dopamine transporter (DAT).[1][3][6] DAT, whose normal function is to clear dopamine from the synaptic cleft, has a high affinity for MPP+.[1] This high-affinity uptake mechanism acts like a vacuum, concentrating the toxin within the very cells it is destined to destroy. This explains why neurons that do not express DAT are largely spared from MPP+'s destructive effects.

The causality is clear: inhibiting the dopamine transporter with compounds like GBR-12909 protects against MPP+-induced neurotoxicity, providing another layer of experimental validation.[3][7]

Caption: MPP+ inhibits Complex I, leading to ATP depletion and oxidative stress.

Part 4: Experimental Protocols for Assessing MPP+ Neurotoxicity

The study of MPP+ relies on robust and reproducible experimental models. Below are foundational protocols for both in vitro and in vivo systems.

Protocol 1: In Vitro MPP+ Toxicity in SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y cell line is a widely used model due to its human origin and dopaminergic characteristics upon differentiation.

Step-by-Step Methodology:

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

To induce a more neuron-like, dopaminergic phenotype, differentiate the cells by seeding them in a low-serum medium (e.g., 1% FBS) containing 10 µM retinoic acid for 5-7 days. [8]2. MPP+ Treatment:

-

Prepare a stock solution of MPP+ iodide (e.g., 100 mM in sterile water).

-

On the day of the experiment, dilute the MPP+ stock in the cell culture medium to final concentrations ranging from 0.1 mM to 3 mM. A dose-response curve is essential to determine the EC50 in your specific system. [8] * Replace the medium of the differentiated SH-SY5Y cells with the MPP+-containing medium. Include a vehicle control group (medium only).

-

-

Incubation:

-

Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Endpoint Analysis (Select appropriate assays):

-

Cell Viability (MTT Assay): Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and read the absorbance at ~570 nm.

-

Mitochondrial Membrane Potential (JC-1 Assay): Incubate cells with JC-1 dye. Healthy mitochondria will accumulate the dye as red fluorescent aggregates, while depolarized mitochondria will exhibit green fluorescent monomers. Analyze via fluorescence microscopy or a plate reader.

-

ROS Production (DCFH-DA Assay): Load cells with DCFH-DA dye. In the presence of ROS, it is oxidized to the highly fluorescent DCF. Measure fluorescence intensity.

-

Protocol 2: In Vivo MPTP-Induced Parkinsonism in C57BL/6 Mice

C57BL/6 mice are a commonly used strain due to their sensitivity to MPTP. [9] Step-by-Step Methodology:

-

Animal Handling:

-

Use male C57BL/6 mice, 8-10 weeks old. Acclimate the animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

-

MPTP Preparation and Administration:

-

Dissolve MPTP hydrochloride in sterile 0.9% saline. The solution should be prepared fresh and protected from light.

-

Administer MPTP via intraperitoneal (i.p.) injection. A common sub-acute regimen is 30 mg/kg daily for 5-7 consecutive days. [9] * A control group must receive saline injections of the same volume.

-

-

Post-Injection Monitoring:

-

Monitor animals daily for any signs of distress.

-

-

Tissue Collection and Analysis (7-21 days post-last injection):

-

Anesthetize the mice and perfuse transcardially with saline, followed by 4% paraformaldehyde (for histology) or collect fresh tissue (for neurochemistry).

-

Dissect the brains and isolate the striatum and ventral midbrain (containing the substantia nigra).

-

Immunohistochemistry: Section the midbrain and stain for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Quantify the loss of TH-positive cells in the SNc compared to controls.

-

HPLC Analysis: Homogenize striatal tissue and analyze for levels of dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection. A significant reduction in these levels indicates dopaminergic terminal loss.

-

Part 5: Quantitative Data and Key Assays

A multi-faceted approach is required to fully characterize the neurotoxic effects of MPP+.

| Parameter Assessed | Key Experimental Assay | Typical Result of MPP+ Exposure | Causality/Interpretation |

| Cell Viability | MTT Assay, Neutral Red Uptake | Decreased absorbance/uptake | General cytotoxicity and cell death. |

| Mitochondrial Respiration | High-Resolution Respirometry | Drastic drop in oxygen consumption, especially with Complex I substrates; increased LEAK respiration. [8][10][11] | Direct evidence of Complex I inhibition and mitochondrial uncoupling. |

| Mitochondrial Membrane Potential | JC-1, TMRE Staining | Shift from red to green fluorescence (JC-1); decreased TMRE fluorescence. [7] | Disruption of the proton gradient due to ETC failure. |

| Oxidative Stress | DCFH-DA, Dihydroethidium (DHE) | Increased fluorescence intensity. [12] | Increased production of ROS/RNS due to electron leak from inhibited Complex I. |

| Apoptosis | TUNEL Assay, Caspase-3 Activity | Increased number of TUNEL-positive cells; increased caspase-3 activity. [4][12] | Activation of programmed cell death pathways downstream of mitochondrial damage. |

| Dopaminergic Neuron Integrity | Tyrosine Hydroxylase (TH) Staining | Loss of TH-positive neurons in the substantia nigra. [7] | Specific marker for the death of the targeted neuronal population. |

| Dopaminergic Terminal Function | HPLC for Dopamine & Metabolites | Decreased levels of dopamine, DOPAC, and HVA in the striatum. [9] | Loss of functional nerve terminals responsible for dopamine synthesis and release. |

Conclusion

The neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+) provides a remarkably precise and powerful tool for dissecting the molecular architecture of dopaminergic neurodegeneration. Its mechanism, from metabolic activation and selective neuronal uptake to the pinpoint assault on mitochondrial Complex I, offers a clear and logical cascade of events that culminates in cell death. This well-characterized pathway has not only been instrumental in developing animal models that closely mimic the pathology of Parkinson's disease but also serves as a critical platform for screening potential neuroprotective therapies. The self-validating nature of the model, where inhibition of MAO-B or DAT can prevent toxicity, ensures its continued relevance and utility in the ongoing effort to understand and combat neurodegenerative diseases.

References

-

Wikipedia. MPTP. [Link]

-

Parul Chaudhary, Narayan G Avadhani. (2013). Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. Journal of Biological Chemistry. [Link]

-

Federica I. I. Cirmi, et al. (2020). High-Resolution Respirometry Reveals MPP + Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. International Journal of Molecular Sciences. [Link]

-

Moussa B. H. Youdim, et al. MPTP-Induced Parkinsonian Syndrome. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

- Cecilia Sosso, Alberto Lorenzi. (2013). MPTP: MODEL FOR PARKINSON'S DISEASE. [No valid URL found]

-

Federica I. I. Cirmi, et al. (2020). High-Resolution Respirometry Reveals MPP + Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. ProQuest. [Link]

-

Mapa S. T. Mapa, et al. (2018). Characteristics of the mitochondrial and cellular uptake of MPP + , as probed by the fluorescent mimic, 4'I-MPP +. PLOS ONE. [Link]

-

S. L. S. Rathna, et al. (2005). 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide. Journal of Neurochemistry. [Link]

-

Parul Chaudhary, Narayan G. Avadhani. (2013). Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease. The Journal of Biological Chemistry. [Link]

-

Federica I I Cirmi, et al. (2020). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. International Journal of Molecular Sciences. [Link]

-

Christine L. G. Darcy, et al. (2015). Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure. Journal of Biological Chemistry. [Link]

-

J William Langston. (2017). The MPTP Story. The Journal of Parkinson's Disease. [Link]

-

Christine L G Darcy, et al. (2015). Changes in Neuronal Dopamine Homeostasis Following 1-Methyl-4-Phenylpyridinium (MPP+) Exposure. ResearchGate. [Link]

-

M V Mytilineou, et al. (1985). 1-Methyl-4-phenylpyridine (MPP+) is toxic to mesencephalic dopamine neurons in culture. Neuroscience Letters. [Link]

-

T P Singer, et al. (1987). Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Progress in Neurobiology. [Link]

-